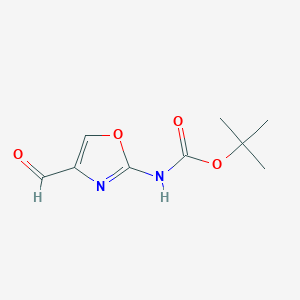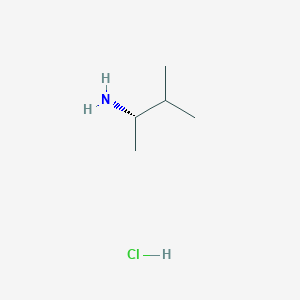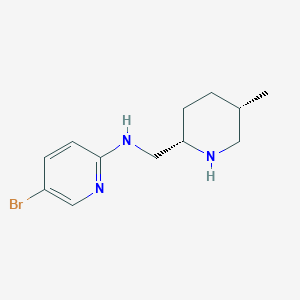
2-(Boc-amino)oxazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Boc-amino)oxazole-4-carbaldehyde, also known as tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate, is a useful research chemical . It has a molecular weight of 212.20 and a molecular formula of C9H12N2O4 .
Molecular Structure Analysis
The molecular structure of 2-(Boc-amino)oxazole-4-carbaldehyde includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The canonical SMILES representation is CC©©OC(=O)NC1=NC(=CO1)C=O .Physical And Chemical Properties Analysis
2-(Boc-amino)oxazole-4-carbaldehyde has a number of computed properties. It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its topological polar surface area is 81.4 .Scientific Research Applications
Homocysteine Detection in Biological Systems
A novel fluorescent probe, designed for high selectivity and sensitivity toward homocysteine (Hcy), showcases significant potential for researching Hcy's effects in biological systems. This probe, incorporating intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated a detection limit of 3.05 × 10–6 M for Hcy. Its application extends to live cell detection, highlighting its utility in biological research and potential for broader applications in studying Hcy-related biological processes (Chu et al., 2019).
Synthesis of Carboannulated [1,2,3]triazolo[4,5-b]pyridines
A method employing 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes demonstrated efficiency in synthesizing new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process, involving the annulation of the pyridine ring, introduces a pathway for creating functionalized heterocycles, showcasing the versatility of 2-(Boc-amino)oxazole-4-carbaldehyde derivatives in synthetic organic chemistry (Syrota et al., 2020).
Preparation of Peptidomimetics and Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative related to 2-(Boc-amino)oxazole-4-carbaldehyde, serves as a foundational molecule for preparing collections of peptidomimetics or biologically active compounds. A ruthenium-catalyzed synthesis approach provides a protected version of this triazole amino acid, facilitating the preparation of dipeptides and compounds with biological activity, such as HSP90 inhibitors. This methodology underscores the compound's significance in developing biologically relevant molecules (Ferrini et al., 2015).
Benzoheterocyclic Carbaldehydes Synthesis
The preparation of benzoheterocyclic carbaldehydes, including those related to 2-(Boc-amino)oxazole-4-carbaldehyde, emphasizes the compound's utility in synthesizing benzoheterocycles. This process involves protecting the nitrogen as an N,N-diBoc derivative and highlights the role of 2-(Boc-amino)oxazole-4-carbaldehyde derivatives in the synthesis of complex organic molecules (Luzzio & Wlodarczyk, 2009).
properties
IUPAC Name |
tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-6(4-12)5-14-7/h4-5H,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBAXVGCDQDCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)oxazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)


![Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2753492.png)
![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![9-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753501.png)




![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)
